molecular formula C11H8ClNO5S B12114557 Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- CAS No. 152903-99-6

Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-

Cat. No.: B12114557
CAS No.: 152903-99-6
M. Wt: 301.70 g/mol
InChI Key: JYSICLHVFJEFSU-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is a complex organic compound that features both a benzenesulfonyl chloride group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .

Major Products

The major products formed from these reactions include sulfonamide derivatives and various polymeric materials, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in its antibacterial and antitumor activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is unique due to the presence of both a sulfonyl chloride group and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

152903-99-6

Molecular Formula

C11H8ClNO5S

Molecular Weight

301.70 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C11H8ClNO5S/c1-18-9-3-2-7(19(12,16)17)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3

InChI Key

JYSICLHVFJEFSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2C(=O)C=CC2=O

Origin of Product

United States

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